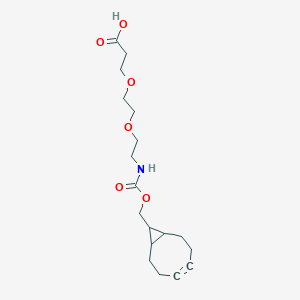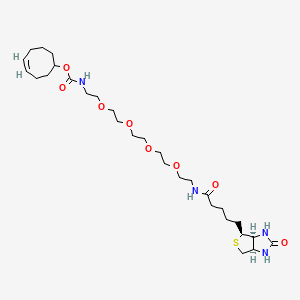
TCO-PEG4-biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG4-biotin: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a versatile compound that combines the properties of trans-cyclooctene (TCO) and biotin, connected via a four-unit polyethylene glycol (PEG4) spacer. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable conjugates with proteins and other biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG4-biotin typically involves the following steps:
Activation of TCO: Trans-cyclooctene is activated by reacting with a suitable reagent to introduce a functional group that can further react with PEG4.
PEGylation: The activated TCO is then reacted with a PEG4 derivative to form TCO-PEG4.
Biotinylation: Finally, the TCO-PEG4 is conjugated with biotin under mild conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain stability .
化学反应分析
Types of Reactions:
Click Chemistry: TCO-PEG4-biotin undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions. .
Bioconjugation: The biotin moiety allows for strong binding to streptavidin, making it useful for labeling and purification applications.
Common Reagents and Conditions:
SPAAC Reactions: Typically involve azide-functionalized molecules and occur in aqueous conditions.
iEDDA Reactions: Involve tetrazine-functionalized molecules and also occur in aqueous conditions.
Major Products:
Biotinylated Conjugates: Formed through the reaction of this compound with azide or tetrazine-functionalized molecules.
Dihydropyridazine Linkages: Formed as a result of iEDDA reactions
科学研究应用
Chemistry:
Synthesis of PROTACs: TCO-PEG4-biotin is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology:
Protein Labeling: The biotin moiety allows for the labeling of proteins, facilitating their detection and purification using streptavidin-based methods
Medicine:
Targeted Drug Delivery: this compound can be used to deliver drugs specifically to cells that overexpress biotin receptors, enhancing the efficacy and reducing the side effects of the drugs.
Industry:
作用机制
Molecular Targets and Pathways: TCO-PEG4-biotin exerts its effects primarily through bioconjugation and click chemistry reactions. The biotin moiety targets biotin receptors on cells, facilitating the delivery of conjugated molecules. The TCO moiety participates in SPAAC and iEDDA reactions, enabling the formation of stable conjugates with azide or tetrazine-functionalized molecules .
相似化合物的比较
TCO-PEG3-biotin: Similar structure but with a three-unit PEG spacer.
TCO-PEG4-NHS ester: Contains an N-hydroxysuccinimide ester instead of biotin.
TCO-PEG4-VC-PAB-MMAE: A conjugate used in antibody-drug conjugates (ADCs).
Uniqueness: TCO-PEG4-biotin is unique due to its combination of TCO and biotin, connected via a PEG4 spacer. This structure provides both the reactivity of TCO for click chemistry and the strong binding affinity of biotin for streptavidin, making it highly versatile for various applications .
属性
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1+/t23?,24-,25-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADGBCNDNVFPDA-FPXJCXPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

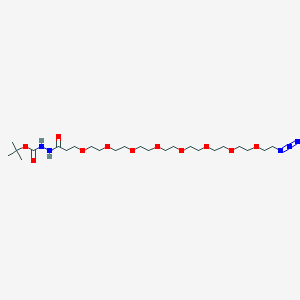
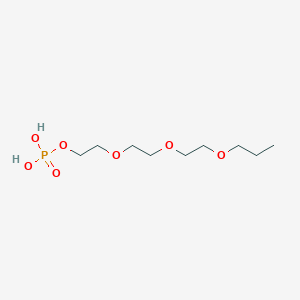
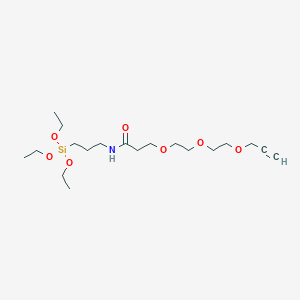
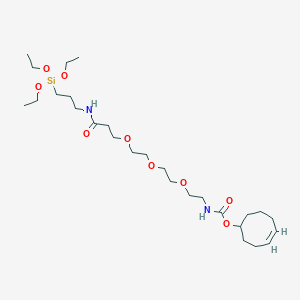


![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
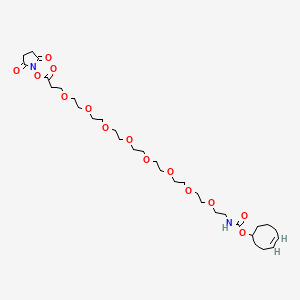
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114388.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114394.png)
![[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114402.png)

